3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one
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Overview
Description
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H26O4 and a molecular weight of 378.472 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one typically involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 2-oxo-2-(4-pentylphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in halogenated derivatives .
Scientific Research Applications
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one: Similar structure but with an additional methyl group at the 8-position.
8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group at the 4-position and a methyl group at the 8-position.
Uniqueness
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H26O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H26O4/c1-4-5-6-7-18-8-10-19(11-9-18)22(25)15-27-20-12-13-21-16(2)17(3)24(26)28-23(21)14-20/h8-14H,4-7,15H2,1-3H3 |
InChI Key |
VBTAIFZWFJLVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Origin of Product |
United States |
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